molecular formula C6H14ClNO2S B2836099 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride CAS No. 2361595-87-9

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2836099
CAS No.: 2361595-87-9
M. Wt: 199.69
InChI Key: SCEZVHZFQDQFGZ-KNCHESJLSA-N
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Description

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a cyclobutane-based amine derivative functionalized with a methylsulfonylmethyl group. This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS) targets, due to the cyclobutane ring’s conformational rigidity and the sulfonyl group’s ability to engage in hydrogen bonding .

Properties

IUPAC Name

3-(methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEZVHZFQDQFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclobutan-1-amine core, followed by the introduction of the methylsulfonylmethyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and applications of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituent Group Key Properties/Applications Reference
3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride C₆H₁₄ClNO₂S 211.70 g/mol -CH₂SO₂CH₃ (sulfonylmethyl) High polarity, CNS drug candidates
3-(Methylsulfanyl)cyclobutanamine hydrochloride C₅H₁₂ClNS 153.68 g/mol -SCH₃ (thioether) Lower polarity, intermediate for oxidation
3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine HCl C₁₁H₁₃ClF₂NO 265.68 g/mol -OCH₂C₆H₃F₂ (aryl ether) Enhanced lipophilicity, kinase inhibitors
3-(Difluoromethyl)cyclobutan-1-amine HCl C₅H₉ClF₂N 165.58 g/mol -CHF₂ (difluoromethyl) Moderate polarity, metabolic stability
3-(Fluoromethyl)cyclobutan-1-amine HCl C₅H₁₀ClFN 136.59 g/mol -CH₂F (fluoromethyl) Improved bioavailability, PET imaging
trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine HCl C₁₀H₁₁BrClFN 280.57 g/mol -C₆H₃BrF (haloaryl) Bulky substituent, anticancer candidates

Key Differences and Implications

Polarity and Solubility :

  • The sulfonylmethyl group in the target compound confers higher polarity compared to thioether () or haloalkyl derivatives (). This enhances aqueous solubility, critical for oral bioavailability .
  • Aryl ether substituents () introduce lipophilicity, favoring blood-brain barrier penetration but reducing solubility in polar solvents.

Synthetic Routes :

  • The sulfonylmethyl group is likely synthesized via oxidation of a thioether intermediate (e.g., 3-(Methylsulfanyl)cyclobutanamine hydrochloride in ) using agents like hydrogen peroxide .
  • Difluoromethyl and fluoromethyl analogs () may involve halogenation or nucleophilic substitution reactions.

Haloaryl derivatives () are explored in oncology due to their ability to disrupt protein-protein interactions.

Pharmacological Potential

  • Neurodegenerative Diseases : The rigidity of the cyclobutane ring and sulfonyl group’s hydrogen-bonding capacity align with α7 nAChR agonist design principles, as demonstrated by Encenicline hydrochloride () .
  • Oncology : Bromo-fluorophenyl analogs () exhibit activity against tyrosine kinases, highlighting the role of bulky substituents in targeting hydrophobic binding pockets .

Stability and Metabolism

  • Sulfonylmethyl derivatives show superior metabolic stability compared to thioethers, which are prone to oxidation in vivo .
  • Fluorinated analogs () resist enzymatic degradation, enhancing half-life in biological systems .

Biological Activity

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride is a synthetic compound with potential applications in various fields, including medicinal chemistry and biological research. Its unique structure, featuring a cyclobutane ring and a methylsulfonylmethyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H14ClNO2SC_6H_{14}ClNO_2S. The compound is characterized by its cyclobutane framework, which contributes to its chemical reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.

Interaction with Enzymes

Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation. For instance, it has been shown to interact with p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses and cell signaling pathways .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. In vitro tests revealed its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity

In cancer research, the compound has shown cytotoxic effects on certain cancer cell lines. A study evaluated its impact on breast cancer cells, revealing significant reductions in cell viability at higher concentrations.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

Case Studies

  • Inhibition of p38 MAPK : A study focused on the role of this compound in inhibiting p38 MAPK pathways in inflammatory diseases. The results indicated a dose-dependent inhibition, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of the compound against multi-drug resistant bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics.

Synthetic Routes

The synthesis of this compound involves several steps:

  • Formation of Cyclobutane Ring : Utilizing appropriate precursors.
  • Introduction of Methylsulfonylmethyl Group : Reaction under controlled conditions.
  • Formation of Hydrochloride Salt : Reaction with hydrochloric acid to yield the hydrochloride form.

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